

Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrobenzoyl chloride

Cat. No.: B3031650

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This in-depth technical guide details the synthesis of **2-nitrobenzoyl chloride** from 2-nitrobenzoic acid, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most effective method for this conversion is the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl_2). This document provides a comprehensive overview of the experimental protocol, reaction mechanism, and key data points to ensure successful and reproducible synthesis.

Core Synthesis Data

The following tables summarize the key quantitative data for the synthesis of **2-nitrobenzoyl chloride**.

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
2-Nitrobenzoic Acid	C ₇ H ₅ NO ₄	167.12	146-148	-	-
Thionyl Chloride	SOCl ₂	118.97	-104.5	76	1.638
2-Nitrobenzoyl Chloride	C ₇ H ₄ ClNO ₃	185.56	17-20	148-149 (at 9 mmHg)	1.404 (at 25°C)

Table 2: Optimized Reaction Parameters (Adapted from a similar synthesis)

Parameter	Value
Molar Ratio (2-Nitrobenzoic Acid : Thionyl Chloride)	1 : 3.5
Reaction Temperature	Reflux (Steam Bath)
Reaction Time	3 hours
Expected Yield	90-98%

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of m-nitrobenzoyl chloride and is expected to yield high-purity **2-nitrobenzoyl chloride**.[\[1\]](#)

Materials:

- 2-Nitrobenzoic acid
- Thionyl chloride
- A suitable solvent (optional, the reaction can be run neat)

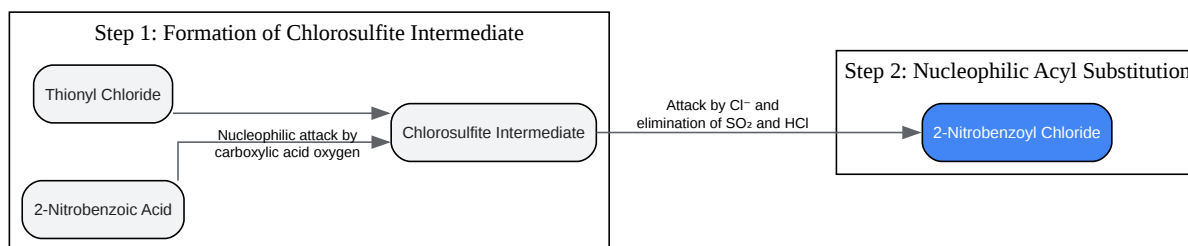
- Apparatus: Round-bottom flask, reflux condenser, heating mantle or steam bath, distillation apparatus, vacuum source.

Procedure:

- Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. To prevent the ingress of moisture, a calcium chloride drying tube should be fitted to the top of the condenser, leading to a gas-absorption trap for the acidic gases (HCl and SO₂) produced.
- Charging the Flask: To the flask, add 2-nitrobenzoic acid and an excess of thionyl chloride. A molar ratio of approximately 1:3.5 (2-nitrobenzoic acid to thionyl chloride) is recommended.
- Reaction: Heat the mixture to reflux using a steam bath or a heating mantle. Continue heating for 3 hours. During this time, the solid 2-nitrobenzoic acid will dissolve, and the evolution of hydrogen chloride and sulfur dioxide gas will be observed. The reaction is complete when the gas evolution ceases.
- Work-up:
 - Removal of Excess Thionyl Chloride: After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride by distilling at atmospheric pressure.
 - Vacuum Distillation: The crude **2-nitrobenzoyl chloride** remaining in the flask is then purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 148-149 °C at 9 mmHg).
- Product Characterization: The purified **2-nitrobenzoyl chloride** should be a clear, yellowish liquid that may solidify on cooling. The purity can be confirmed by standard analytical techniques such as NMR and IR spectroscopy.

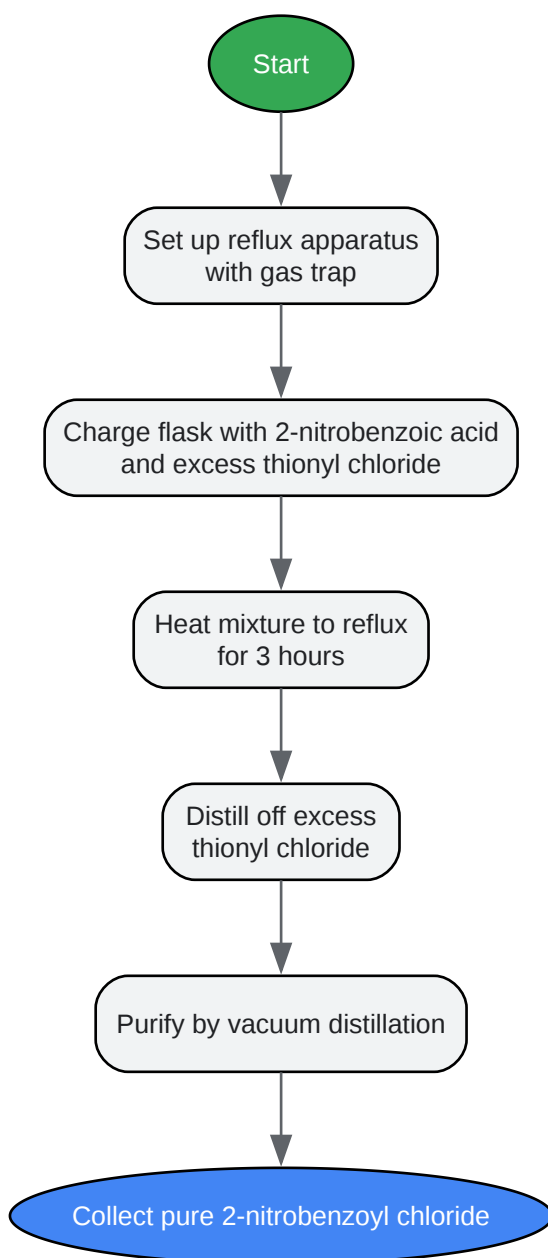
Reaction Mechanism and Workflow

The synthesis of **2-nitrobenzoyl chloride** from 2-nitrobenzoic acid proceeds through a nucleophilic acyl substitution reaction. The reaction mechanism and experimental workflow are illustrated below.



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Reaction mechanism for the synthesis of **2-nitrobenzoyl chloride**.



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Experimental workflow for the synthesis of **2-nitrobenzoyl chloride**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031650#2-nitrobenzoyl-chloride-synthesis-from-2-nitrobenzoic-acid]

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